Fullerenes

Catalog No.
S593299
CAS No.
99685-96-8
M.F
C60
M. Wt
720.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fullerenes

CAS Number

99685-96-8

Product Name

Fullerenes

IUPAC Name

(C60-Ih)[5,6]fullerene

Molecular Formula

C60

Molecular Weight

720.6 g/mol

InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59

InChI Key

XMWRBQBLMFGWIX-UHFFFAOYSA-N

SMILES

Array

solubility

Virtually insoluble in acetone, ethers, and alcohols
/C60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. In aromatic solvents and in carbon disulfide appreciable solubilities are observed.
Solubility (in mg/mL) of (60)fullerene: n-pentane 0.005; n-hexane 0.043; cyclohexane 0.036; n-decane 0.071; decalins 4.6; dichloromethane 0.26; carbon disulfide 7.9; dichloromethane 0.26; chloroform 0.16; tetrachloromethane 0.32; tetrahydrofuran 0.0; benzene 1.7; toluene 2.8; tetralin 16; benzonitrile 0.41; anisole 5.6; 1,2-dichlorobenzene 27; 1-methylnaphthalene 33; 1-chloronaphthalene 41; acetone 0.001; methanol 0.0
The solubility of C70 decreases relative to that of C60 ... roughtly 50% of the values for C60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. Water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addends
For more Solubility (Complete) data for FULLERENES (6 total), please visit the HSDB record page.

Synonyms

Buckminsterfullerene, Buckminsterfullerenes, Buckyball, Buckyballs, Fullerene, Fullerenes

Canonical SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

The exact mass of the compound Buckminsterfullerene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as virtually insoluble in acetone, ethers, and alcohols/c60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. in aromatic solvents and in carbon disulfide appreciable solubilities are observed.solubility (in mg/ml) of (60)fullerene: n-pentane 0.005; n-hexane 0.043; cyclohexane 0.036; n-decane 0.071; decalins 4.6; dichloromethane 0.26; carbon disulfide 7.9; dichloromethane 0.26; chloroform 0.16; tetrachloromethane 0.32; tetrahydrofuran 0.0; benzene 1.7; toluene 2.8; tetralin 16; benzonitrile 0.41; anisole 5.6; 1,2-dichlorobenzene 27; 1-methylnaphthalene 33; 1-chloronaphthalene 41; acetone 0.001; methanol 0.0the solubility of c70 decreases relative to that of c60 ... roughtly 50% of the values for c60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addendssolubilities in various solvents at 25 °c: ethanol (1.4 mg/l), octanol (42.9 mg/l), distilled octanol (38.9 mg/l), water-saturated octanol (34.7 mg/l), tetrahydrofuran (11 mg/l), toluene (3000 mg/l), water-saturated toluene (2430 mg/l)calculated solubility in water at 25 °c = 7.42 ng/l (water-phase of water-octanol), based on measured values in octanol (of octanol-water phase) and octanol-water partition coefficient. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Equipment and Supplies - Nanospheres. It belongs to the ontological category of fullerene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Electronics

Biomedicine

Nanotechnology

Lubricants

Hydrogen Storage

Antiviral Applications

Field: Virology

Application Summary: Fullerenes have been researched for their potential use in the suppression of various viruses, including the hepatitis C virus and the vesicular stomatitis virus .

Methods of Application: Fullerenes are used in drug and gene delivery systems due to their small size and high stability .

Results: The use of fullerenes in antiviral applications has shown promising results, potentially paving the way for new treatments for various viral diseases .

Biosensing and Medical Diagnosis

Application Summary: Fullerenes and their derivatives are used in sensor systems. Sensor technology has become very interesting because it allows fast, economical, and selective measurement .

Methods of Application: Fullerenes are especially recently preferred nanomaterials with their advantages such as conductivity and large surface area. They are used in electrochemical, optical, and piezoelectric sensor systems with examples from medical applications .

Results: The use of fullerene and its derivatives in sensor systems has shown promising results, potentially paving the way for new treatments for various diseases .

Catalysts

Field: Chemistry

Application Summary: Fullerenes are used as catalysts due to their high reactivity .

Methods of Application: Fullerenes are synthesized and used in the production of catalysts due to their unique physical properties .

Results: The use of fullerenes in catalysts has resulted in improved performance and longevity of the catalysts .

HIV-1 Protease Inhibitors

Application Summary: Fullerenes have been researched for their potential use in the suppression of various viruses, including the HIV-1 .

Electrochemical Sensors and Biosensors

Field: Electrochemistry

Application Summary: Fullerenes are used in the development of electrochemical sensors and biosensors .

Methods of Application: Fullerenes are synthesized and used in the production of sensors due to their unique physical properties .

Results: The use of fullerenes in sensors has resulted in improved performance and longevity of the sensors .

Photodynamic Therapy

Field: Oncology

Application Summary: Fullerenes are used in photodynamic therapy, a treatment method used to kill cancer cells .

Methods of Application: Fullerenes are used in drug delivery systems due to their small size and high stability. They are also used as photosensitizers in photodynamic therapy .

Results: The use of fullerenes in photodynamic therapy has shown promising results, potentially paving the way for new treatments for cancer .

Carcinoma Diagnostics

Application Summary: Fullerenes are used in carcinoma diagnostics .

Methods of Application: Fullerenes are used in drug delivery systems due to their small size and high stability. They are also used in the diagnosis of carcinoma .

Results: The use of fullerenes in carcinoma diagnostics has shown promising results, potentially paving the way for new diagnostic methods for carcinoma .

Buckminsterfullerene, also known as C₆₀, is a unique allotrope of carbon discovered in 1985 by chemists Richard Smalley, Robert Curl, and Harold Kroto, who were awarded the Nobel Prize in Chemistry for their work. This molecule is characterized by its spherical shape, resembling a soccer ball, composed of 60 carbon atoms arranged in a combination of pentagons and hexagons. The structure is highly stable due to the hybridization of carbon atoms and the fulfillment of valences across the molecule. The C-C bonds in Buckminsterfullerene exhibit partial double bond character, contributing to its unique chemical properties and reactivity .

. Its reactivity includes:

  • Hydrogenation: Addition of hydrogen to form polyhydrofullerenes.
  • Halogenation: Reacts with halogens (e.g., bromination) to yield polyhalogenated derivatives like C₆₀Br₂₄.
  • Ozonation: Undergoes ozonation to form ozonides that can decompose into epoxides.
  • Metal Complex Formation: Acts as a ligand for transition metals, forming complexes such as C₆₀(OsO₄)(4-tert-butylpyridine)₂ .

These reactions highlight its ability to undergo multiple addition reactions rather than substitution, making it distinct from aromatic compounds like benzene .

Research indicates that Buckminsterfullerene exhibits significant biological activity. It has been shown to possess antioxidant properties, acting as a "sponge" for free radicals. This characteristic makes it a potential candidate for drug delivery systems, particularly in targeting cancer cells while minimizing damage to healthy tissues. Additionally, studies suggest that Buckminsterfullerene derivatives can be attracted to bone tissue, indicating potential applications in biomedical fields .

Buckminsterfullerene can be synthesized through various methods:

  • Arc Discharge Method: An electric arc is struck between graphite electrodes in an inert atmosphere, producing soot containing fullerenes.
  • Laser Ablation: A laser vaporizes graphite targets in an inert gas environment, leading to the formation of fullerenes.
  • Chemical Vapor Deposition: Gaseous hydrocarbons are decomposed at high temperatures to form fullerene structures.

These methods allow for the extraction and purification of Buckminsterfullerene from the resulting soot or vapor .

Buckminsterfullerene has diverse applications across various fields:

  • Electronics: Used in organic photovoltaics and as conductive materials due to its electron-accepting properties.
  • Nanotechnology: Serves as a building block for nanostructures and materials.
  • Medicine: Explored for drug delivery systems and as an antioxidant in therapeutic applications.
  • Cosmetics: Incorporated into skincare products due to its potential anti-aging properties .

Studies on Buckminsterfullerene interactions have revealed its ability to encapsulate metal atoms and small molecules within its structure. This property leads to the formation of endohedral fullerenes, where metal ions are trapped inside the carbon cage. Research is ongoing to understand how these interactions can be harnessed for targeted drug delivery and other applications .

Several compounds share structural similarities with Buckminsterfullerene:

Compound NameStructure TypeUnique Features
C₇₀ (C70)Ellipsoidal fullereneLarger size with different electronic properties
C₈₄ (C84)Distorted spherical fullerenePotential for encapsulating larger atoms
Carbon NanotubesCylindrical carbon structuresHigh tensile strength and electrical conductivity
GrapheneTwo-dimensional carbon latticeExceptional electrical and thermal conductivity

Buckminsterfullerene stands out due to its specific arrangement of pentagons and hexagons, which contributes to its unique stability and reactivity compared to other fullerene structures .

Serendipitous Detection During Graphite Laser Vaporization Experiments (1985)

In early September 1985, a groundbreaking discovery occurred that would fundamentally alter our understanding of carbon allotropes. Before this pivotal moment, scientists recognized only two forms of pure carbon: graphite and diamond. The breakthrough happened during experiments conducted by a team of scientists led by Harold Kroto, Richard Smalley, and Robert Curl. Using a laser ablation technique to vaporize graphite, they detected an unexpected peak in their mass spectrometry data at 720 atomic mass units, indicating the presence of a previously unknown carbon molecule containing exactly 60 carbon atoms.

The experimental approach involved firing intense laser pulses at a graphite target in the presence of helium gas. The resulting carbon clusters were analyzed using mass spectrometry, which revealed the remarkable stability of the C60 molecule compared to other carbon clusters. This stability suggested a unique, highly symmetrical structure that would soon capture the imagination of the scientific world.

Structural Elucidation and Naming Convention

After detecting this mysterious C60 molecule, the research team faced the challenge of determining its structure. The experimental evidence provided no direct structural information, but the extraordinary stability of the molecule suggested a closed cage arrangement. Through theoretical considerations and model building, they proposed that the molecule must have a spheroidal shape with high symmetry.

The structural breakthrough came when Smalley constructed a paper model incorporating both hexagons and pentagons. After unsuccessful attempts using only hexagons, the addition of pentagons (as suggested by Kroto) allowed the structure to close perfectly. The final model revealed a truncated icosahedron consisting of 20 hexagons and 12 pentagons, with carbon atoms positioned at each of the 60 vertices.

This elegant molecular architecture resembled the geodesic domes designed by American architect R. Buckminster Fuller, which inspired the team to name their discovery "buckminsterfullerene". The molecule quickly gained the nickname "buckyball" due to its soccer ball-like appearance. The name honored Fuller, who had passed away just two years earlier in 1983.

Nobel Prize Recognition and Scientific Impact (1996)

The discovery of buckminsterfullerene represented a rare achievement in chemistry—finding a new, highly stable form of a pure element. The significance of this discovery was formally recognized in 1996 when Kroto, Curl, and Smalley were awarded the Nobel Prize in Chemistry "for their discovery of fullerenes".

In their Nobel lecture, the laureates emphasized the unexpected nature of their discovery and its profound implications for carbon chemistry. The identification of C60 as a stable molecule with a closed-cage structure fundamentally changed scientific understanding of how carbon atoms could arrange themselves, expanding beyond the traditional allotropes of graphite and diamond.

The scientific impact was immediate and far-reaching. The discovery opened up an entirely new field of chemistry focused on these carbon cage structures and their derivatives. Within a decade, researchers worldwide were investigating the unique properties and potential applications of fullerenes, leading to significant advances in materials science, superconductivity, and nanotechnology.

Evolution of Fullerene Research Paradigms

While C60 was the first fullerene discovered, it soon became apparent that it was just the beginning of a new class of carbon molecules. Research quickly expanded to include higher fullerenes such as C70, C76, and C84, as well as endohedral fullerenes (containing atoms or molecules inside the carbon cage) and functionalized fullerenes.

A major breakthrough in fullerene research came in 1990 when Wolfgang Krätschmer, Donald Huffman, and colleagues developed a method to produce macroscopic quantities of C60 through arc discharge between graphite electrodes. This development transformed fullerene research from theoretical studies to practical investigations of physical properties and potential applications.

The research paradigm shifted further in the early 1990s with the discovery that alkali metal-doped C60 could exhibit superconductivity. In 1991, researchers reported superconductivity at 18K in potassium-doped C60—the highest temperature observed for a molecular superconductor at that time.

By the mid-1990s, fullerene research had diversified into multiple directions, including synthesis optimization, structural characterization, chemical modification, and application development in fields ranging from electronics to biomedicine. This evolution continues today, with fullerene science remaining a vibrant area of interdisciplinary research.

The C₆₀ molecule adopts a truncated icosahedron structure, a convex polyhedron comprising 12 pentagonal and 20 hexagonal faces arranged in icosahedral symmetry [1] [2]. This configuration satisfies Euler’s polyhedron formula (VE + F = 2), where 60 vertices (carbon atoms), 90 edges (carbon-carbon bonds), and 32 faces yield a closed, cage-like framework [1]. Each pentagon is isolated and surrounded exclusively by hexagons, minimizing structural strain while maximizing symmetry [2].

Key Structural Parameters

ParameterValue
Vertices (Carbon Atoms)60
Edges (Bonds)90
Bond Lengths1.40 Å (6:6 bonds), 1.46 Å (6:5 bonds) [4] [5]
Van der Waals Diameter1.01 nm [2]
Nuclear Diameter0.71 nm [2]

The 6:6 bonds (between two hexagons) are shorter and exhibit double-bond character, while 6:5 bonds (between hexagons and pentagons) are longer and single-bonded [4]. This bond-length alternation, confirmed via gas-phase electron diffraction [4], arises from differences in orbital hybridization and strain distribution across the polyhedron.

Theoretical Models Explaining Stability and Symmetry

The stability of C₆₀ is attributed to its icosahedral symmetry and adherence to the isolated pentagon rule (IPR), which posits that pentagons must not share edges to minimize steric strain [1] [2]. Computational studies using Hückel molecular orbital theory reveal that the delocalized π-electron system across 60 sp²-hybridized carbons confers aromatic stabilization, akin to benzene but in three dimensions [3].

Electronic Contributions to Stability

  • Aromaticity: The 60 π-electrons form a fully delocalized system, satisfying the 2(n + 1)² rule for spherical aromaticity [3].
  • Strain Energy Distribution: Density functional theory (DFT) calculations indicate that pentagons localize strain, which is offset by the curvature-stabilizing effect of hexagons [5].
  • Symmetry-Adapted Perturbation Theory: The molecule’s Ih symmetry allows degenerate molecular orbitals, reducing electronic repulsion and enhancing thermodynamic stability [5].

Computational Validation of Molecular Structure

Advanced computational methods, including molecular dynamics (MD) and quantum mechanical simulations, have validated C₆₀’s geometry and electronic properties.

Validation Techniques and Results

MethodKey FindingSource Agreement
Electron DiffractionConfirmed icosahedral symmetry and bond lengths [4] [4] [5]
NMR SpectroscopySingle ¹³C NMR peak confirms equivalent carbon environments [3] [3]
Tersoff/Brenner PotentialsReproduced bond lengths (1.40–1.46 Å) and binding energy (7.1 eV/atom) [5] [5]

For instance, MD simulations using Tersoff potentials accurately replicate the molecule’s vibrational spectra and bulk modulus (~674 GPa), while Brenner potentials refine predictions of bond-length distributions [5]. These models also explain the pressure-induced phase transition to a face-centered cubic (fcc) lattice at −20°C [2].

Quantum Mechanical Fundamentals of C₆₀

The electronic structure of C₆₀ is governed by quantum mechanical principles, including sp² hybridization and π-orbital delocalization. Each carbon atom forms three σ-bonds with adjacent carbons, while the remaining p-orbital contributes to a global π-system [3].

Quantum Properties and Phenomena

  • HOMO-LUMO Gap: Calculated at 1.6 eV, C₆₀ acts as an n-type semiconductor, with defects or doping reducing the gap to 0.1–0.3 eV [2].
  • Superconductivity: Alkali metal-doped C₆₀ (e.g., K₃C₆₀) exhibits superconductivity below 18 K due to electron-phonon coupling in the π*-band [2].
  • Nonlinear Optical Behavior: The delocalized electrons enable saturable absorption, making C₆₀ useful in optical limiters [2].

Quantum chemical calculations using Hartree-Fock and post-Hartree-Fock methods have quantified the molecule’s electron affinity (2.7 eV) and ionization potential (7.6 eV), aligning with photoelectron spectroscopy data [5]. These properties underscore C₆₀’s versatility in nanotechnology and organic electronics.

The Huffman-Krätschmer arc discharge method represents the foundational approach for macroscopic fullerene synthesis, first developed in 1990 by Krätschmer, Huffman, and colleagues [1] [2]. This technique involves the evaporation of graphite electrodes in a helium atmosphere under controlled conditions, producing carbon soot containing fullerenes.

The arc discharge process operates at extremely high temperatures ranging from 3000 to 4000 K, with helium pressures maintained between 100 and 200 Torr [3] [4]. The method utilizes two graphite electrodes separated by a gap of 1-5 millimeters, with arc currents typically ranging from 50 to 200 amperes [1] [2]. The evaporation of carbon occurs when an electric arc is struck between the electrodes, creating a plasma that vaporizes the graphite and subsequently allows carbon atoms to condense into fullerene structures.

Research has demonstrated that optimizing electrode gap distance and maintaining continuous adjustment for the brightest plasma significantly improves yields [5]. The standard Huffman-Krätschmer method typically produces fullerene yields of 10-15% by weight of extractable material, with a carbon 60 to carbon 70 ratio of approximately 3:1 [1] [5]. Enhanced versions of this technique have achieved yields up to 44% by optimizing plasma conditions and electrode configurations [5].

The formation mechanism involves the vaporization of carbon atoms from heated graphite electrodes, followed by their condensation in the helium atmosphere. Studies have shown that the residence time of carbon vapor in the high-temperature zone critically affects fullerene formation, with optimal conditions requiring careful control of helium flow rates between 0.5 and 2.0 liters per minute [2] [6].

Temperature control remains crucial for successful fullerene synthesis, as excessive heat can lead to decomposition of formed fullerenes, while insufficient temperature prevents proper carbon cage formation [7]. The method benefits from water cooling systems surrounding the reaction chamber to maintain optimal temperature gradients and prevent damage to the apparatus [4].

Combustion Synthesis Approaches

Combustion synthesis represents a scalable approach to fullerene production, utilizing hydrocarbon flames to generate carbon soot containing fullerenes. This method was first reported by McKinnon and Bell, who demonstrated fullerene formation in high-temperature, low-pressure premixed flames [8] [9].

The combustion process operates at flame temperatures between 2400 and 2800 K, with chamber pressures maintained at 20-100 Torr [8] [10]. The method utilizes fuel mixtures, commonly benzene or toluene with oxygen, with atomic carbon to oxygen ratios ranging from 0.8 to 1.2 [10]. Residence times in the flame zone typically range from 5 to 30 milliseconds, during which polycyclic aromatic hydrocarbons serve as precursors for fullerene formation [9] [11].

Research has established that combustion synthesis produces fullerenes with distinctly different carbon 70 to carbon 60 ratios compared to arc discharge methods. While arc discharge typically yields ratios of approximately 12%, combustion synthesis achieves ratios of about 40% [8]. This difference reflects the unique formation pathways in combustion environments, where hydrogen abstraction plays a crucial role in fullerene assembly [12].

The combustion method offers significant advantages for industrial-scale production, with continuous operation capabilities and production rates reaching 10-1000 kilograms per day [10] [13]. Energy consumption ranges from 50 to 200 kilowatt-hours per kilogram, considerably lower than arc discharge methods [13]. However, fullerene yields remain relatively low at 0.01-0.08% by weight of carbon input [10].

Temperature optimization studies have revealed that maximum fullerene concentrations occur just above the stoichiometric surface, near locations of highest flame temperature [9] [14]. The formation process involves the growth of polycyclic aromatic hydrocarbons through acetylene addition and hydrogen elimination reactions, followed by ring closure to form fullerene cages [9].

Laser Ablation Methodologies

Laser ablation synthesis employs high-energy laser pulses to vaporize graphite targets, creating carbon plasma that condenses into fullerenes. This method was pioneered by the original fullerene discovery team of Kroto, Smalley, and Curl, who used pulsed laser beams to create conditions similar to stellar environments [3].

The technique utilizes various laser systems, including neodymium-doped yttrium aluminum garnet lasers operating at 1064 nanometers, carbon dioxide lasers at 10.6 micrometers, and excimer lasers at 308 nanometers [15] [16]. Laser powers range from 50 to 2000 watts, with pulse durations between 5 and 100 nanoseconds [15] [17]. Target temperatures achieve 1200-1800 K, while chamber pressures are maintained at 10^-5 to 10^-2 pascals [15].

Research has demonstrated that laser ablation can achieve fullerene yields ranging from 0.5 to 8%, with higher yields typically obtained using excimer lasers [15]. The method offers excellent selectivity control, with neodymium-doped yttrium aluminum garnet lasers favoring carbon 60 formation, while excimer lasers promote higher fullerene synthesis [15] [16].

The formation mechanism involves rapid heating of the graphite target, creating a high-temperature carbon plasma that expands and cools in the surrounding atmosphere. The cooling rate significantly influences fullerene formation, with rapid cooling favoring smaller fullerene cages while slower cooling promotes larger structures [15].

Laser ablation synthesis has proven particularly valuable for producing endohedral fullerenes, where atoms are encapsulated within fullerene cages [15]. Research has shown that controlling ion kinetic energies between 20 and 65 electron volts enables successful encapsulation, with optimal conditions achieved at 65 electron volts [15].

Microwave-Assisted Production Strategies

Microwave-assisted synthesis utilizes microwave energy as a heat source for fullerene formation, offering advantages of rapid heating, homogeneous temperature distribution, and energy efficiency. This method operates at frequencies of 2.45 gigahertz with power levels ranging from 100 to 1500 watts [18] [19] [20].

The microwave approach employs various carbon sources, including graphite powder, hydrocarbon gases, and organic precursors such as camphor [18]. Reaction temperatures range from 400 to 1400 K, with pressures varying from atmospheric to 10 atmospheres depending on the specific technique employed [18] [19].

Research has demonstrated that microwave synthesis can achieve fullerene yields between 0.1 and 15%, with microwave flow reactors producing the highest yields [18] [20]. The method offers significantly reduced reaction times, with synthesis completed in minutes rather than hours required by conventional methods [19] [21].

The microwave-enhanced chemical vapor deposition variant utilizes microwave plasma to decompose hydrocarbon precursors, achieving fullerene yields of 1-5% with reaction times of 30-120 minutes [22]. This approach combines the benefits of microwave heating with the controlled environment of chemical vapor deposition.

Studies have shown that microwave synthesis produces fullerenes with face-centered cubic crystalline structures, with lattice parameters of 14.16 angstroms [18]. The method also generates multiple phases, including orthorhombic and monoclinic structures, indicating complex formation mechanisms [18].

Chemical Vapor Deposition Processes

Chemical vapor deposition represents a low-temperature approach to fullerene synthesis, utilizing hydrocarbon precursors decomposed on heated substrates or filaments. This method operates at temperatures between 1500 and 2500 K, significantly lower than arc discharge or combustion methods [22] [23] [24].

The hot filament chemical vapor deposition variant employs tungsten filaments heated to 2200-2500 K, with substrate temperatures maintained at 950-1000 K [22]. Filament currents range from 50 to 60 amperes, with chamber pressures controlled between 30 and 100 Torr [22]. The method utilizes hydrogen and methane gas mixtures as precursors, with flow rates of 10-50 standard cubic centimeters per minute [22].

Research has demonstrated that fullerenes form as byproducts during diamond synthesis, appearing in soot deposited on substrate edges where temperatures do not favor diamond formation [23] [24]. Mass spectrometry analysis confirms the presence of carbon 60 in this soot, suggesting that hydrocarbon species such as methyl radicals and acetylene serve as fullerene precursors [23].

The plasma-enhanced chemical vapor deposition variant operates at lower temperatures of 1800-2200 K, utilizing argon and methane plasmas to decompose precursors [22]. This approach achieves fullerene yields of 0.5-3% with substrate temperatures maintained at 800-1200 K [22].

Chemical vapor deposition offers advantages of controlled synthesis conditions and the ability to produce fullerenes on various substrates [25]. The method enables selective synthesis of hollow and filled fullerene-like structures by adjusting precursor compositions and reaction conditions [25].

Industrial-Scale Production Challenges and Advancements

Industrial-scale fullerene production faces significant challenges related to yield optimization, cost reduction, and process scalability. Current production methods exhibit substantial variations in efficiency, with yields ranging from less than 0.1% for some techniques to over 40% for optimized arc discharge systems [10] [5] [13].

Economic analysis reveals that production costs vary dramatically between methods, with operating costs ranging from 20 to 2000 dollars per kilogram depending on the synthesis approach [13]. Energy consumption represents a major cost factor, with laser ablation requiring 1000-5000 kilowatt-hours per kilogram compared to 50-200 kilowatt-hours for combustion methods [13].

The combustion synthesis method has demonstrated the greatest potential for industrial scaling, with production rates reaching 1000 kilograms per day [10] [26]. Mitsubishi Corporation and Mitsubishi Chemical Corporation have developed large-scale combustion processes capable of producing 1500 tons annually by 2004, representing a significant advancement in fullerene availability [26].

Purification challenges constitute another major obstacle, as fullerene synthesis produces complex mixtures requiring sophisticated separation techniques [27]. Solvent extraction methods typically achieve 85-95% purity for arc discharge products, while combustion synthesis yields 70-85% purity [13]. Advanced purification strategies, including chromatographic separation and sublimation techniques, are essential for producing high-purity fullerenes suitable for commercial applications [27].

Research has identified several key parameters for optimization across all synthesis methods: temperature control, pressure management, precursor purity, and residence time optimization [13] [28]. Studies have shown that ultraviolet radiation emitted during synthesis can reduce fullerene yields, necessitating shielding and residence time minimization [28].

The development of continuous production processes represents a critical advancement, with porous refractory plate burners enabling uninterrupted combustion synthesis [10]. These systems overcome limitations of batch processes and provide consistent product quality suitable for industrial applications [10].

Environmental considerations have led to the development of green synthesis approaches, including solvent-free methods and reduced toxic waste production [29]. These environmentally friendly processes address concerns about large-scale production impacts while maintaining economic viability [29].

Physical Description

Black odorless powder; [Alfa Aesar MSDS]

Color/Form

Spherical aromatic molecule with a hollow truncated-icosahedron structure, similar to a soccer ball. /C60/
Polyhedral cages made up of entirely five-and six-membered rings ... fullerenes contain 2(10+N) carbon atoms ... the smallest conceivable fullerene is C20, and all fullerenes must contain an even number of carbon atoms.
Solutions of C60 fullerene in hydrocarbon solvents are magenta ... C70 fullerene are port-wine red. In some solvents C76 /and C84/ fullerene gives yellow-green solutions ... C82 fullerene has a less greenish tinge. Solutions of C78 fullerene are golden chestnut brown

XLogP3

18.3

Exact Mass

720 Da

Monoisotopic Mass

720 Da

Heavy Atom Count

60

Density

1.72 g/cu cm /Solid state/

LogP

log Kow = 6.67 /Fullerene C60/

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides. /Fullerene-C60/

Melting Point

At 260 K, a first-order phase transition from face-centered cubic crystal structure to a simple cubic structure is observed, accompanied by a lattice contraction. ... At 90 K the molecules rearrange to attain the best global minimum. ... At this temperature, the rotational degrees of freedom are frozen, and the solid structure is designated as a pseudo-face-centered cubic crystal structure. C70 Fullerene is rotationally disordered at room temperature and undergoes a transition to a low-temperature phase.

UNII

NP9U26B839

Related CAS

157697-67-1
147045-79-2
157697-66-0

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (23.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Fullerenes (also called Bucky balls, carbon fullerenes) are nanomaterials that have a spherical ball shape similar to a soccer ball. The colors vary from magenta to port-wine red. They can also be yellow-green to brown. Nanomaterials have at least one side that is less than 100 nanometers. One nanometer is one billionth of a meter or about one hundred thousand times smaller than the diameter of a human hair or, a thousand times smaller than a red blood cell. Nanomaterials have special magnetic, electrical or reaction to light properties. Fullerenes are not soluble in water. USE: Fullerenes are used in electronics and as additives in oils and greases. They are being studied for use in personal care products, in the medical field and in sports equipment. EXPOSURE: Workers that use fullerenes may breathe in mists or have direct skin contact. Exposure to the general population is currently not likely. However, due to widespread usage research and development of new products, human and environmental exposure to nanomaterials such as fullerenes is likely to increase. If fullerenes are released to the environment, they will not be broken down in air. Fullerenes released to air will be in or on particles that may travel long distances. They could eventually fall to the ground. Some fullerene structures may be broken down by light. Fullerenes will not move into air from moist soil and water surfaces. They will bind to soil and sediment. They are not expected to move through soil. Some forms of fullerenes are toxic to microorganisms. It is not known if they will build up in aquatic organisms. RISK: No data on the potential for fullerenes to produce toxic effects in humans were not available. Several national agencies are conducting research to determine whether nanoparticles pose a threat to exposed workers or consumers. Skin irritation and allergic skin reactions did not occur in laboratory animals following direct skin exposure to fullerenes. Minimal eye irritation occurred. Toxic effects were not observed in laboratory animals in several studies following direct injection of fullerenes into the airways. Decreased activity and altered brain chemicals were observed in laboratory animals following injection of fullerenes directly into the brain. Embryo abnormalities and death were observed in laboratory mice injected with a high dose of fullerene C60 during pregnancy. Data for the potential for fullerenes to cause infertility were not available. The potential for fullerenes to cause cancer has not been directly evaluated in humans or laboratory animals. The potential for fullerenes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/Experimental Therapy:/ Fullerene (C60), a third carbon allotrope, is a classical engineered material with the potential application in biomedicine. One of the biologically most relevant features of C60 is the ability to quench various free radicals, behaving as a "free radical sponge". Conversely, photosensitization of C60 leads to its transition to a long-lived triplet excited state and the subsequent energy or electron transfer to molecular oxygen, yielding highly reactive singlet oxygen (1O2) or superoxide anion (O2-), respectively. These reactive oxygen species (ROS) react with a wide range of biological targets and are known to be involved in both cellular signaling and cell damage. Therefore, the dual property of fullerenes to either quench or generate cell-damaging ROS could be potentially exploited for their development as cytoprotective or cytotoxic anticancer/antimicrobial agents. However, the attempts to that effect have been hampered by the extremely low water solubility of C60, and by the fact that solubilization procedures profoundly influence the ROS-generating/quenching properties of C60, either through chemical modification or through formation of complex nanoscale particles with different photophysical properties...
/Experimental Therapy: Gadolinium metallofullerenol nanoparticles [Gd@C82(OH)22]n particles (22 nm in a saline solution) of a dose level as low as 10-7 mol/kg exhibit a very high antineoplastic efficiency ( approximately 60%) in mice. A dose increment of 1 x 10-7 mol/kg increases the tumor inhibition rate 26%. [Gd@C82(OH)22]n particles have a strong capacity to improve immunity and interfere with tumor invasion in normal muscle cells, nearly without toxicity in vivo and in vitro. Unlike conventional antineoplastic chemicals, the high antitumor efficiency of nanoparticles is not due to toxic effects to cells because they do not kill the tumor cells directly and only about 0.05% of the used dose is found in the tumor tissues. Results suggest that fullerene derivatives with proper surface modifications and sizes may /be developed as/ tumor chemotherapeutics of high-efficacy and low-toxicity. /Gadolinium metallofullerenol nanoparticles/
/Experimental Therapy:/ This is the first report on the targeted delivery of fullerene-based low toxic nanocationite particles (porphyrin adducts of cyclohexyl fullerene-C(60)) to treat hypoxia-induced mitochondrial dysfunction in mammalian heart muscle. ... The magnetic isotope effect generated by the release of paramagnetic (25)Mg(2+) from these nanoparticles selectively stimulates the ATP overproduction in the oxygen-depleted cell. ... Because nanoparticles are membranotropic cationites, they will only release the overactivating paramagnetic cations in response to hypoxia-induced acidic shift. The resulting changes in the heart cell energy metabolism result in approximately 80% recovery of the affected myocardium in <24 hr after a single injection (0.03-0.1 LD(50)).... Pharmacokinetics and pharmacodynamics of the nanoparticles suggest their suitability for safe and efficient administration in either single or multi-injection (acute or chronic) therapeutic schemes for the prevention and treatment of clinical conditions involving myocardial hypoxia.
/Experimental Therapy:/ Oxidative stress plays a major role in acne formation, suggesting that oxygen radical scavengers are potential therapeutic agents. Fullerene is a spherical carbon molecule with strong radical sponge activity; therefore, the effectiveness of fullerene gel in treating acne vulgaris /was studied/. /Investigators/ performed an open trial using a fullerene gel twice a day; at 4 and 8 weeks, the mean number of inflammatory lesions (erythematous papules and pustules) significantly (P < 0.05) decreased from 16.09 +/- 9.08 to 12.36 +/- 7.03 (reduction rate 23.2%) and 10.0 +/- 5.62 (reduction rate 37.8%), respectively. The number of pustules, consisting of accumulation of neutrophils, was significantly (P < 0.05) decreased from 1.45 +/- 1.13 to 0.18 +/- 0.60 (reduction rate 87.6%), and further in vitro assays of sebum production in hamster sebocytes revealed that 75 uM polyvinylpyrrolidone-fullerene inhibits sebum production, suggesting that fullerene suppresses acne through decreasing neutrophil infiltration and sebum production. After treatment for 8 weeks, the water content of the skin significantly (P < 0.05) increased from 51.7 +/- 7.9 to 60.4 +/- 10.3 instrumental units. Therefore, the fullerene gel may help in controlling acne vulgaris with skin care benefit. ...

Pictograms

Irritant

Irritant

Other CAS

131159-39-2
99685-96-8

Absorption Distribution and Excretion

This study was conducted to determine the distribution of (14)C-C60 in the pregnant rat and fetus, and in the lactating rat and off-spring. Four dams were dosed via tail vein injection on gestational day (gd) 15 with 0.28 mg/kg body weight (14)C-C60 (~ 3 uCi per rat) prepared in 5% polyvinylpyrrolidone in saline (PVP), and four dams were dosed with PVP alone. Urine (0-24 hr) and tissues (24 hr) were collected from the dams. Eight lactating rats were dosed on postnatal day (pnd) 8 with 0.36 mg/kg (14)C-C 60 prepared in PVP, and sacrificed at 24 hr or 48 hr after exposure. In the pregnant dams, radioactivity was distributed to the placenta (approximately 2% of the dose), to the fetus (1.0%), and to the female reproductive tract (3.0%). Radioactivity was distributed to the milk (< 1%) and mammary tissue (<1%) in the lactating rats, and to the GI tract (<1%) and liver of the pup (< 1%). For the pregnant dam, radioactivity was distributed to the urine (<2%), feces (2%), blood (0.9% per mL) and plasma (1.7% per mL), brain (< 1%), lung (<1%), heart (<1%), liver (~43%), spleen (4%). In comparison to the pregnant dam, lactating rats had a similar radioactivity distribution to the blood and plasma at 24 hr after exposure (with a 50% decrease by 48 hr), a higher distribution to the lung, and a decreased distribution to the liver. Metabolomics analysis of urine indicated that dams exposed to C60 had a decrease in metabolites derived from the Krebs cycle and an increase in metabolites derived from the urea cycle or glycolysis; with alterations in the levels of some sulfur-containing amino acids and purine/pyrimidine metabolites. This study indicated that C60 can cross the placenta and can be transmitted from mother to offspring via milk.
Dermatomed porcine skin was fixed to a flexing device and topically dosed with 33.5 mg/mL of an aqueous solution of a fullerene-substituted phenylalanine (Baa) derivative of a nuclear localization peptide sequence (Baa-Lys(FITC)-NLS). Skin was flexed for 60 or 90 min or left unflexed (control). Confocal microscopy depicted dermal penetration of the nanoparticles at 8 hr in skin flexed for 60 and 90 min, whereas Baa-Lys(FITC)-NLS did not penetrate into the dermis of unflexed skin until 24 hr. TEM analysis revealed fullerene-peptide localization within the intercellular spaces of the stratum granulosum.
...Both microscopic imaging and biological techniques /were used/ to explore the processes of [C60(C(COOH)2)2]n nanoparticles across cellular membranes and their intracellular translocation in 3T3 L1 and RH-35 living cells. The fullerene nanoparticles are quickly internalized by the cells and then routed to the cytoplasm with punctate localization. Upon entering the cell, they are synchronized to lysosome-like vesicles. The [C60(C(COOH)2)2]n nanoparticles entering cells are mainly via endocytosis with time-, temperature- and energy-dependent manners. The cellular uptake of [C60(C(COOH)2)2]n nanoparticles was found to be clathrin-mediated but not caveolae-mediated endocytosis...
... An overview of the nanostructure and the physical and chemical characteristics of fullerene-drug derivatives is given. The biological behavior of fullerene derivatives shows their potential to medical application fields because C(60) is rapidly absorbed by tissues and is excreted through urinary tract and enterons, which reveals low toxicity in vitro and in vivo studies. Nanomedicine has become one of the most promising areas of nanotechnology, while many have claimed its therapeutic use against cancer, human immunodeficiency virus (HIV), and neurodegenerative disorders. Water-soluble C(60) fullerene derivatives that come from chemical modification largely enhance the biological efficacy. The blood-brain barrier (BBB) is a physical barrier composed of endothelial tight junctions that restrict the paracellular permeability. A major challenge facing neuropharmacology is to find compounds that can be delivered into the brain through the bloodstream. Fullerene C(60) was demonstratively able to cross the BBB by hybridizing a biologically active moiety dyad, which provides a promising clue as a pharmacological therapy of neural disorders. /C(60) Fullerene derivatives/
Pristine fullerenes (C60) in different solvents will be used in many industrial and pharmaceutical manufacturing and derivatizing processes. This report explores the impact of solvents on skin penetration of C60 from different types of industrial solvents (toluene, cyclohexane, chloroform and mineral oil). Yorkshire weanling pigs (n=3) were topically dosed with 500 uL of 200 ug/mL C60 in a given solvent for 24 hr and re-dosed daily for 4 days to simulate the worst scenario in occupational exposures. The dose sites were tape-stripped and skin biopsies were taken after 26 tape-strips for quantitative analysis. When dosed in toluene, cyclohexane or chloroform, pristine fullerenes penetrated deeply into the stratum corneum, the primary barrier of skin. More C60 was detected in the stratum corneum when dosed in chloroform compared to toluene or cyclohexane. Fullerenes were not detected in the skin when dosed in mineral oil. This is the first direct evidence of solvent effects on the skin penetration of pristine fullerenes. The penetration of C60 into the stratum corneum was verified using isolated stratum corneum in vitro; the solvent effects on the stratum corneum absorption of C60 were consistent with those observed in vivo. In vitro flow-through diffusion cell experiments were conducted in pig skin and fullerenes were not detected in the receptor solutions by 24 hr. The limit of detection was 0.001 ug/mL of fullerenes in 2 mL of the receptor solutions.

Associated Chemicals

Fullerene-C60; 135105-52-1
Fullerene-C70; 135113-17-6
Fullerene-C76; 135113-15-4
Fullerene-C78; 136316-32-0
For more Associated Chemicals (Complete) data for FULLERENES (9 total), please visit the HSDB record page.

Wikipedia

Buckminsterfullerene

Biological Half Life

Fullerenes ... are spherical molecules consisting entirely of carbon atoms (C(x)) to which side chains can be added, furnishing compounds with widely different properties. ... Absorption, distribution and excretion strongly depend on the properties of the side chains. The pristine C(60) has a very long biological half-life, whereas the most water-soluble derivatives are eliminated from the exposed animals within weeks.
... Male rats /were exposed/ to C60 fullerene nanoparticles (2.22 mg/cu m, 55 nm diameter) and microparticles (2.35 mg/cu m, 0.93 um diameter) for 3 hr a day, for 10 consecutive days using a nose-only exposure system. Nanoparticles were created utilizing an aerosol vaporization and condensation process. Nanoparticles and microparticles were subjected to high-pressure liquid chromatography (HPLC), XRD, and scanning laser Raman spectroscopy, which cumulatively indicated no chemical modification of the C60 fullerenes occurred during the aerosol generation. ... Lung half-lives for C60 fullerene nanoparticles and microparticles were 26 and 29 days, respectively...

Methods of Manufacturing

Fullerene Synthesis by Combustion. ... Premixed laminar benzene-oxygen-argon flames operated at different pressures, temperatures, and carbon to oxygen ratios have been used. Besides fullerenes and soot, polyaromatic hydrocarbons are formed. The yield of fullerenes and the C70/ C60 ratio strongly depend on the operating mode. The yield of C60 and C70 is in the range of 0.003-9% of the soot mass. Expressed as percentage of fuel carbon, the yields vary from 2X10-4 to 0.3%. The C70/C60 ratio varies over the range 0.26 to 5.7, which is much larger than that observed for graphite-vaporization methods (0.02-0.18). This ratio tends to increase with increasing pressure.
Fullerenes can also be obtained by pyrolysis of naphthalene at 1000 °C in an argon stream. The naphthalene skeleton is a monomer of the C60 structure. The fullerenes are formed by dehydrogenative coupling reactions. Primary reaction products are polynaphthyls with up to seven naphthalene moieties. Full dehydrogenation leads to both C60 and C70 in yields less than 0.5%. Hydrofullerenes such as C60H36 have been observed as side products.
The resistive heating of graphite was the first method for producing macroscopic quantities of fullerenes. The apparatus first used ... for the production of C60 was a bell jar connected to a pump and gas inlet. In the jar two graphite rods - one sharpened to a conical point and the other with a flat end - are kept in contact by a spring. The apparatus is evacuated, filled with helium at 14 kPa, and an electric current passed through the rods. This heats the point of contact to 2500 - 3000 °C and forms a black smoke, which condenses on the bell jar and a smoke catcher. The fullerenes are extracted from the soot with toluene in a yield of 10-15%. The HUFFMAN-KRATSCHMER process has been patented, and the first computer-controlled, fully automated fullerene production systems are commercially available.
Arc vaporization of graphite: ... The tips of two sharpened graphite rods are kept at contact-arcing distance, so that the electric power is dissipated in an electric arc rather than in ohmic heating. This method allows efficient evaporation of carbon; the yield of fullerenes is about 15%. The disadvantage of this method is the intense UV radiation originating from the arc plasma. The absorption of UV light by fullerenes produces a triplet state T1 with a lifetime of a few microseconds. In the T1 state, the fullerene is an open-shell system that can readily react with other carbon species Cn to give a nonvaporizable insoluble product.
For more Methods of Manufacturing (Complete) data for FULLERENES (10 total), please visit the HSDB record page.

General Manufacturing Information

Fullerenes and fullerene-like nanostructures are defined as polyhedral cages made up entirely of five- and six-membered rings. The structural principle obeys Euler's theorem, which states that for the closure of a spherical network of N hexagons, twelve pentagons are required, with the exception of N = 1. Therefore, fullerenes contain 2(10 + N) carbon atoms. Hence, the smallest conceivable fullerene is C20, and all fullerenes must contain an even number of carbon atoms.
The geodesic structure of C60 was named buckminsterfullerene after ... /Richard Buckminster Fuller/ who popularized the use of geodesic domes in building construction. This term is now used only rarely, but it gave rise to the abbreviation "fullerenes" for this class of molecules.
C60 can be named (60-/h)fullerene .. The number 60 denotes the number of carbon atoms, the "/h" the symmetry group
Fullerene derivatives can be created by adding endo- or exohedral substituents. This opens the possibility of obtaining a wide range of building blocks for developing new materials with unique properties.
For more General Manufacturing Information (Complete) data for FULLERENES (14 total), please visit the HSDB record page.

Analytic Laboratory Methods

The actual methods of detection and identification of manufactured nanoparticles in both simple and complex multi-component matrix for assessing biological effects and safety of nanotechnology products have been reviewed. The detection of priority species of biologically active nanoparticles, which include fullerenes, single- and multi-walled carbon nanotubes, nanoparticles of silver, gold, titanium oxide, aluminum, cerium, zinc and silicon, has been given a special attention. The requirements for sample preparation have been discussed. The results of the successful application for the detection of manufactured nanoparticles in bioassays with methods of scanning and transmission electron microscopy, confocal laser scanning microscopy, atomic force microscopy, scanning tunneling microscopy, size exclusion chromatography, field-flow fractionation, electrophoretic, light scattering, spectrophotometry, fluorescent spectroscopy, X-ray and other spectrometry, mass spectrometry, "particle counters", immunochemistry have been reviewed. The possibilities and limitations of different techniques, and their complementarity have been analyzed.
...Fullerenes (C60), have been studied in several different areas and applied widely. Wider application of fullerenes into different products in the recent decades has increased the potential of fullerene releases into the environment. Fullerene research involves physical and chemical characteristics, toxicity, environment fate, and interaction with other pollutions. However, few studies have addressed fullerene quantification in solid matrices. Standardized artificial sediment was prepared following OECD guideline 225, and extracted C60 was quantified by HPLC-UV. A normal shaking method was employed for extraction for two times. Extracts were concentrated and analyzed. Recovery results revealed up to 90.7 +/- 4.5%, 90.0 +/- 3.8%, 93.8 +/- 5.4%, respectively for 1.62, 0.65, and 0.32 ug/g C60 in dry sediment, which shows no significant difference between different concentration levels. Furthermore, extraction efficiency did not show significant difference while using Telfon(TM) tubes (96.5 +/- 6.0%) or silanized glass vessels (90.7 +/- 4.5%). This indicated that relative low cost is required for the method to be initially started in any lab. This technique has also been applied in the determination of C60 in sediment samples collected after a 10 day benthic exposure study. Extraction precision has been increased from 4.5% (S.D.) as the validation value up to 15.4% (RSD%) or more. The increased inhomogeneity by bioturbation and matrix complexity of the sediment after the toxicity test could both lower the extraction precision.
... Here, /investigators/ report on the development and comparison of liquid chromatography-ultraviolet/visible spectroscopy (LC-UV/vis) and liquid chromatography-mass spectrometry (LC-MS) based detection and quantification methods for commercial fullerols. We achieved good separation efficiency using an amide-type hydrophilic interaction liquid chromatography (HILIC) column (plate number >2000) under isocratic conditions with 90% acetonitrile as the mobile phase. The method detection limits (MDLs) ranged from 42.8 ng/mL (UV detection) to 0.19 pg/mL (using MS with multiple reaction monitoring, MRM). Other MS measurement modes achieved MDLs of 125 pg/mL (single quad scan, Q1) and 1.5 pg/mL (multiple ion monitoring, MI). Each detection method exhibited a good linear response over several orders of magnitude. Moreover, we tested the robustness of these methods in the presence of Suvanee River fulvic acids (SRFA) as an example of organic matter commonly found in environmental water samples. While SRFA significantly interfered with UV- and Q1-based quantifications, the interference was relatively low using MI or MRM (relative error in presence of SRFA: 8.6% and 2.5%, respectively). This first report of a robust MS-based quantification method for modified fullerenes dissolved in water suggests the feasibility of implementing MS techniques more broadly for identification and quantification of fullerols and other water-soluble fullerene derivatives in environmental samples. /Fullerols/
Detection methods are necessary to quantify fullerenes in commercial applications to provide potential exposure levels for future risk assessments of fullerene technologies. The fullerene concentrations of five cosmetic products were evaluated using liquid chromatography with mass spectrometry to separate and specifically detect C60 and C70 from interfering cosmetic substances (e.g., castor oil). A cosmetic formulation was characterized with transmission electron microscopy, which confirmed that polyvinylpyrrolidone encapsulated C60. Liquid-liquid extraction of fullerenes from control samples approached 100% while solid-phase and sonication in toluene extractions yielded recoveries of 27-42%. C60 was detected in four commercial cosmetics ranging from 0.04 to 1.1 ug/g, and C70 was qualitatively detected in two samples. A single-use quantity of cosmetic (0.5 g) may contain up to 0.6 ug of C60, demonstrating a pathway for human exposure. Steady-state modeling of fullerene adsorption to biosolids is used to discuss potential environmental releases from wastewater treatment systems.
For more Analytic Laboratory Methods (Complete) data for FULLERENES (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

The present study validates the use of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the quantitative determination of C(60) in human and synthetic urine as compared with ultrapure water. Glacial acetic acid, which is necessary to prevent emulsions during LLE, inhibited C(60) detection by LC-MS, but this could be mitigated with evaporation. Aqueous C(60) aggregates (nC(60)) were spiked at 180 ug/L into the components of a synthetic urine recipe to determine their individual impacts on extraction and detection. Urea, creatinine, and a complex protein (i.e., gelatin) were found to impair SPE, leading to a low recovery rate of 43 +/- 4% for C(60) spiked into human urine. In contrast, C(60) was consistently recovered from synthetic matrices using LLE, and recovery in human urine was 80 +/- 6%. These results suggest that LLE combined with LC-MS is suitable for studying the clearance of fullerenes from the body. LLE is a robust technique that holds promise for extracting C(60) from other complex biological matrices (e.g., blood, sweat, amniotic fluid) in toxicological studies, enabling a better understanding of the behavior of fullerenes in human and animal systems and facilitating a more comprehensive risk evaluation of fullerenes.
Quantitative liquid-liquid extraction was coupled with liquid chromatography/electrospray ionization mass spectrometry for the quantitative determination of fullerenes from C60 to C98. Isotopically enriched, 13C60, was used as an internal standard. The method was applied to determine the loss of C60 from exposure water solution and uptake of C60 by embryonic zebrafish. The average recovery of C60 from zebrafish embryo extracts and 1% DMSO in aqueous-exposure solutions was 90 and 93%, respectively, and precision, as indicated by the relative standard deviation, was 2 and 7%, respectively. The method quantification limit was 0.40 ug/L and the detection limit was 0.02 ug/L.

Interactions

The radioprotective effect of the nanoparticle DF-1, a fullerene with antioxidant properties, /was evaluated. in zebrafish embryos. Zebrafish embryos were exposed to different doses of ionizing radiation ranging from 20 to 80 Gy in the presence and absence of DF-1. Toxicity and radioprotective effects were assessed by monitoring overall survival and morphology as well as organ functions by employing assays to measure kidney excretory function and development of sensory nerve cells (neuromasts). Antioxidant properties of DF-1 were assessed in whole fish. RESULTS: DF-1 had no apparent adverse effects on normal zebrafish morphology or viability throughout the concentration range tested (1-1,000 umol/L). Ionizing radiation (10-40 Gy) caused time-dependent and dose-dependent perturbations of normal zebrafish morphology and physiology, notably defective midline development resulting in dorsal curvature of the body axis ("curly-up"), neurotoxicity, impaired excretory function, and decreased survival of the exposed embryos. DF-1 (100 umol/L) markedly attenuated overall and organ-specific radiation-induced toxicity when given within 3 hours before or up to 15 minutes after radiation exposure. By contrast, DF-1 afforded no protection when given 30 minutes after ionizing radiation. ... Protection against radiation-associated toxicity using DF-1 in zebrafish embryos was associated with marked reduction of radiation-induced reactive oxygen species.

Dates

Last modified: 08-15-2023
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

Explore Compound Types